molecular formula C16H17F2NO3S B2491904 N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide CAS No. 946320-41-8

N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

Cat. No. B2491904
CAS RN: 946320-41-8
M. Wt: 341.37
InChI Key: QXGHVJZGANJBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated sulfonamides, similar to "N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide," typically involves multi-step chemical reactions. For instance, a two-step reaction sequence was employed in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, indicating the complexity involved in incorporating fluorine atoms into organic molecules (Klok et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorinated sulfonamides is characterized by the presence of fluorine atoms, which significantly influence the chemical behavior of these compounds. The study on polymorphism of aromatic sulfonamides with fluorine groups revealed that fluorination affects the polymorphic behavior, indicating the critical role of fluorine in determining the structural properties of these molecules (Terada et al., 2012).

Chemical Reactions and Properties

Fluorinated sulfonamides undergo various chemical reactions, highlighting their reactivity and potential for diverse applications. The non-isothermal decomposition study of a related sulfonamide showed that these compounds decompose in a multi-step process, which is influenced by their molecular structure (Venkatesan et al., 2017). Furthermore, the presence of fluorine atoms can enhance the electrophilic nature of these compounds, as demonstrated in the synthesis of N-halogeno compounds (Banks et al., 1996).

Physical Properties Analysis

The physical properties of fluorinated sulfonamides, such as solubility, thermal stability, and crystallinity, are crucial for their practical applications. Studies have shown that sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups exhibit high thermal stability and mechanical properties, making them suitable for applications in fuel cells (Bae et al., 2009).

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

A significant application of materials related to N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is in the development of proton exchange membranes (PEMs) for fuel cells. Research by Kim, D., Robertson, G., & Guiver, M. (2008) on comb-shaped poly(arylene ether sulfone)s has shown these polymers exhibit good properties as PEM materials, with high proton conductivity suitable for fuel cell applications. Similarly, Bae, B., Miyatake, K., & Watanabe, M. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, which demonstrated higher or comparable proton conductivity to Nafion membrane, suggesting potential for fuel cell applications.

Electronic Transport Mechanism in Polymer Films

Another research area is the electronic transport mechanism in thin films of polymers. Rusu, G., Airinei, A., Rusu, M., Prepelita, P., Marin, L., Cozan, V., & Rusu, I. I. (2007) investigated the temperature dependences of the electrical conductivity and Seebeck coefficient of poly(azomethine sulfone)s films, revealing their semiconducting properties and establishing correlations with their chemical structures.

Thermal Decomposition Study

The study of thermal decomposition underlines the stability and decomposition patterns of related compounds, crucial for materials science. Venkatesan, J., Sekar, M., Thanikachalam, V., & Manikandan, G. (2017) focused on the non-isothermal decomposition of a sulfonamide Schiff's base, which provides insight into the thermal stability and decomposition mechanisms of similar compounds.

Polymer Modification for Enhanced Properties

Research by Wang, C., Lee, S. Y., Shin, D. W., Kang, N., Lee, Y., & Guiver, M. (2013) on highly sulfonated poly(ether sulfone)s has demonstrated that these materials, prepared with bis(4-fluorophenyl)sulfone, show high proton conductivities and good dimensional stability, making them suitable for fuel cell applications.

properties

IUPAC Name

3-(4-fluorophenoxy)-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3S/c17-14-4-2-13(3-5-14)12-19-23(20,21)11-1-10-22-16-8-6-15(18)7-9-16/h2-9,19H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGHVJZGANJBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.